3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate
Overview
Description
3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate is a complex organic compound that features a pyridinium core substituted with an ethoxycarbonyl group and a ribofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the pyridinium core with ethyl chloroformate under basic conditions.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is introduced via glycosylation, using a protected ribofuranose derivative.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxycarbonyl group.
Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions could occur at the ribofuranosyl moiety or the pyridinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dihydropyridine derivatives.
Substitution: Products may include substituted pyridinium or ribofuranosyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving pyridinium derivatives.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It could be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Chemical Manufacturing: It could be employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD+): A pyridinium compound involved in redox reactions.
Pyridoxal Phosphate: A pyridinium derivative that acts as a coenzyme in various enzymatic reactions.
Riboflavin: A ribofuranosyl-containing compound that functions as a cofactor in biological systems.
Uniqueness
3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyridinium or ribofuranosyl compounds.
Properties
IUPAC Name |
ethyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NO9.CHF3O3S/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;2-1(3,4)8(5,6)7/h6-9,15-18H,5,10H2,1-4H3;(H,5,6,7)/q+1;/p-1/t15-,16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMPVWBWQHMLI-URRBJENISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747727 | |
Record name | 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-64-8, 936945-09-4 | |
Record name | Pyridinium, 3-(ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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